molecular formula C12H18ClNO B1603172 3-(Phenoxymethyl)piperidine hydrochloride CAS No. 28569-09-7

3-(Phenoxymethyl)piperidine hydrochloride

Cat. No. B1603172
CAS RN: 28569-09-7
M. Wt: 227.73 g/mol
InChI Key: DQNAJGWNSVFMAN-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 28569-09-7 . It has a molecular weight of 227.73 and its IUPAC name is 3-(phenoxymethyl)piperidine hydrochloride . The compound is primarily used for research purposes .


Molecular Structure Analysis

The InChI code for 3-(Phenoxymethyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(Phenoxymethyl)piperidine hydrochloride has a molecular weight of 227.73 . Its molecular formula is C12H18ClNO .

Scientific Research Applications

  • Alzheimer’s Disease Therapy

    • Piperidine derivatives are used in drugs for Alzheimer’s disease therapy .
    • These drugs work by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s patients .
    • By inhibiting this enzyme, these drugs increase the concentration of acetylcholine in the brain, which can help to alleviate some of the symptoms of Alzheimer’s disease .
  • Antibiotics

    • Some piperidine derivatives are used in antibiotics .
    • These antibiotics work by inhibiting the growth of bacteria or killing them outright .
    • The specific mechanism of action can vary depending on the specific antibiotic and the type of bacteria it is designed to target .
  • Analgesics

    • Piperidine derivatives are also used in analgesics, which are drugs used to relieve pain .
    • These drugs work by blocking the transmission of pain signals to the brain or by reducing the brain’s perception of pain .
    • The specific mechanism of action can vary depending on the specific analgesic .
  • Antipsychotics

    • Piperidine derivatives are used in antipsychotics .
    • These drugs work by altering the effects of chemicals in the brain .
    • Antipsychotic drugs are often used to treat mental health disorders such as schizophrenia and bipolar disorder .
  • Antihypertensive Medications

    • Piperidine derivatives are used in antihypertensive medications .
    • These drugs work by relaxing blood vessels, reducing the amount of water reabsorbed by the kidneys, or decreasing the rate and force of the heartbeat .
    • This helps to lower blood pressure and reduce the risk of stroke and heart disease .
  • Antiulcer Medications

    • Some piperidine derivatives are used in antiulcer medications .
    • These drugs work by reducing the amount of acid produced by the stomach .
    • This can help to prevent and treat ulcers in the stomach and duodenum .
  • Antimicrobial Medications

    • Piperidine derivatives are also used in antimicrobial medications .
    • These drugs work by killing or inhibiting the growth of microorganisms such as bacteria, fungi, and parasites .
    • They are used to treat a wide range of infections, including respiratory tract infections, skin infections, and sexually transmitted infections .
  • Antioxidants

    • Some piperidine derivatives have antioxidant properties .
    • Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
    • This can help to protect the body against diseases such as heart disease and cancer .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause cancer and may damage fertility or the unborn child .

Future Directions

Piperidines, including potentially 3-(Phenoxymethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(phenoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNAJGWNSVFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599655
Record name 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenoxymethyl)piperidine hydrochloride

CAS RN

28569-09-7
Record name 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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